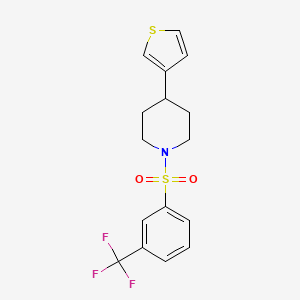

4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various piperidine derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of (4-piperidin-1-yl)-phenyl sulfonamides as human beta(3) agonists was achieved by modifying the right-hand side of the compounds and incorporating a free carboxylic acid, with N-alkyl substitution on the 4-piperidin-1-yl-phenylamine to increase potency . Additionally, the synthesis of 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one was reported using a one-pot, three-component reaction catalyzed by p-toluenesulfonic acid .

Molecular Structure Analysis

The molecular structure of these piperidine derivatives has been characterized using various spectroscopic techniques. For example, the structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was investigated by X-ray crystallography, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is tetrahedral . The electronic properties of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) were evaluated using DFT studies, which provided insights into the molecular geometry, reactive parameters, and noncovalent interactions .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the nature of substitutions on the benzhydryl and sulfonamide rings, as seen in the structure-activity evaluation study against pathogens of Lycopersicon esculentum . The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride was found to be a potent reagent for activating thioglycosides, demonstrating the versatility of piperidine derivatives in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their biological activity and bioavailability. For instance, the bioavailability of 4-(phenylsulfonyl)piperidines as 5-HT(2A) receptor antagonists was improved by using stability toward rat liver microsomes as a predictor . The computational studies of the synthesized 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one indicated good oral bioavailability and drug-likeliness features . The DFT calculations of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) provided insights into the HOMO-LUMO energy gap and reactive sites of the compound .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of "4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine" have shown promising anticancer activity. For instance, novel thiophene and thiazole derivatives, including those with the sulfone moiety derived from similar structures, exhibited significant in vitro anticancer activity against human breast cancer cell lines. These compounds demonstrated better activity than Doxorubicin, a reference drug, suggesting their potential as therapeutic agents in cancer treatment (Al-Said et al., 2011).

Antihypertensive Evaluation

A study focused on designing and synthesizing new hybrids of N-substituted-N'-(4-(piperidin-1-yl-sulfonyl)phenylthiourea and condensed thiourea derivatives showed significant antihypertensive activity. These compounds were evaluated in vivo, with one target compound demonstrating potency comparable or superior to Nifedipine, a standard reference for antihypertensive drugs (Ismail et al., 2021).

Antimicrobial Activity

Derivatives of "4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine" have also been synthesized and evaluated for their antimicrobial efficacy. In one study, synthesized compounds displayed significant antimicrobial activity against various pathogens affecting tomato plants, highlighting the potential of these derivatives in agricultural applications (Vinaya et al., 2009).

Bioavailability and Metabolic Studies

The bioavailability and oxidative metabolism of derivatives similar to "4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine" have been studied, shedding light on their pharmacokinetic properties. These studies provide valuable insights into how these compounds are metabolized in the body, important for the development of new drugs (Hvenegaard et al., 2012).

Propiedades

IUPAC Name |

4-thiophen-3-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S2/c17-16(18,19)14-2-1-3-15(10-14)24(21,22)20-7-4-12(5-8-20)13-6-9-23-11-13/h1-3,6,9-12H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCSKXDECLDUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521800.png)

![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2521811.png)

![2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2521813.png)

![2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane](/img/structure/B2521816.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)

![Spiro[3.4]oct-7-en-6-one](/img/structure/B2521821.png)